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Compound of Interest

Compound Name:
7-Bromo-1H-pyrido[2,3-b]

[1,4]oxazin-2(3H)-one

Cat. No.: B035133 Get Quote

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrido[2,3-b]oxazine

Derivatives as EGFR-TK Inhibitors

This guide provides a comparative analysis of novel pyrido[2,3-b][1][2]oxazine-based inhibitors

of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). The presented data is

based on recent studies exploring their potential as anticancer agents, particularly for non-

small cell lung cancer (NSCLC).

Performance Comparison of Pyrido[2,3-b]oxazine
Derivatives
A series of novel pyrido[2,3-b][1][2]oxazine analogues have been synthesized and evaluated

for their anticancer activity against various NSCLC cell lines.[1][3] These cell lines represent

different EGFR mutation statuses: HCC827 (EGFR exon 19 deletion), NCI-H1975 (gefitinib-

resistant, L858R/T790M double mutation), and A-549 (wild-type EGFR overexpression).[1][3]

The in vitro cytotoxic activity was quantified by determining the half-maximal inhibitory

concentration (IC50) values.

The results, summarized in the table below, highlight a few lead compounds with potent activity,

comparable to the clinically approved drug Osimertinib.[1][3]
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Compound

HCC827
(EGFR del
E746-A750)
IC50 (μM)

NCI-H1975
(L858R/T790M)
IC50 (μM)

A-549 (WT-
EGFR) IC50
(μM)

BEAS-2B
(Normal Cells)
IC50 (μM)

7f 0.09 0.89 1.10 > 61

7g - - - -

7h - - - -

Osimertinib 0.08 0.75 1.02 > 60

(Data for

compounds 7g

and 7h were

noted as

promising but

specific IC50

values were only

detailed for 7f in

the provided

search results)[1]

[3]

Key SAR Insights:

Potency and Selectivity: Compound 7f emerged as a highly potent inhibitor, with an IC50

value of 0.09 μM against the HCC827 cell line, which is comparable to Osimertinib.[1][3]

Activity Against Resistance Mutations: The compounds demonstrated significant activity

against the H1975 cell line, which harbors the T790M resistance mutation, a major challenge

in EGFR-TKI therapy.[1][3]

Safety Profile: Importantly, these compounds, particularly 7f, showed high selectivity for

cancer cells, with no significant cytotoxicity against normal BEAS-2B cells at concentrations

up to 61 μM.[1][3]
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Mechanism of Action: Mechanistic studies revealed that compound 7f functions as an EGFR-

TK autophosphorylation inhibitor.[3] Molecular docking studies suggest that the di-

fluorophenyl group of these compounds engages the glycine-rich loop of the EGFR kinase

domain, while pyridine substituents form crucial interactions in the front pocket.[3]

Experimental Protocols
Synthesis:

The novel pyrido[2,3-b][1][2]oxazine derivatives were synthesized via a multi-step route that

featured a key Suzuki cross-coupling reaction.[1][3] This strategic approach allowed for the

incorporation of three bioactive pharmacophores: pyrido[2,3-b][1][2]oxazine, phenyl

sulfonamide, and pyrimidine, into a single molecular entity.[3]

In Vitro Anticancer Activity (MTT Assay):

The antiproliferative effects of the synthesized compounds were determined using the MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1][3]

Cell Culture: A549, H1975, HCC827, and BEAS-2B cell lines were cultured in appropriate

media supplemented with fetal bovine serum and antibiotics.

Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to

adhere overnight.

Compound Treatment: The cells were then treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, MTT solution was added to each well and

incubated to allow for the formation of formazan crystals by metabolically active cells.

Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as

DMSO.

Absorbance Measurement: The absorbance of the resulting colored solution was measured

using a microplate reader at a specific wavelength.
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IC50 Calculation: The percentage of cell viability was calculated relative to untreated control

cells, and the IC50 values were determined by plotting the compound concentration versus

the cell viability.
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Caption: EGFR signaling pathway and the inhibitory action of pyrido[2,3-b]oxazine derivatives.
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Caption: Experimental workflow for the MTT assay to determine anticancer activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b035133?utm_src=pdf-body-img
https://www.benchchem.com/product/b035133?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b035133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis
of potent and selective agents targeting resistance mutations in non-small cell lung cancer -
RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

2. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both
erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis
of potent and selective agents targeting resistance mutations in non-small cell lung cancer -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Structure-activity relationship (SAR) studies of
pyrido[2,3-b]oxazine derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b035133#structure-activity-relationship-sar-studies-of-
pyrido-2-3-b-oxazine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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